3-Chloro-2-oxopropyl triphenylphosphonium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-chloro-2-oxopropyl)-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClOP.ClH/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15H,16-17H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOHQLJKMAQPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13605-65-7 | |
| Record name | 3-Chloro-2-oxopropyl triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented synthesis involves the reaction of (E)-1,4-dichlorobut-3-en-2-one with triphenylphosphine (PPh₃) under mild conditions. This method capitalizes on the nucleophilic properties of PPh₃, which attacks the electrophilic chloroallyl ketone to form the phosphonium salt. The reaction typically proceeds at room temperature in anhydrous solvents such as dichloromethane or toluene, with yields exceeding 80%.
The mechanism involves initial nucleophilic substitution at the α-chloro position of the ketone, followed by stabilization of the resulting phosphonium intermediate. The reaction is highly exothermic, necessitating controlled addition of PPh₃ to prevent side reactions.
Optimization and Scalability
Industrial-scale production modifies laboratory protocols by employing continuous flow reactors to enhance heat dissipation and reduce reaction times. Solvent selection also impacts yield; non-polar solvents like toluene favor higher purity by minimizing solvolysis of the product. Post-synthesis purification involves recrystallization from chloroform/benzene/petroleum ether mixtures, achieving >95% purity.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Temperature | 20–25°C | 25–30°C |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 80–85% | 75–80% |
| Purity | 95% | 90–95% |
Two-Stage Synthesis from Epichlorohydrin
Epoxide Opening and Halide Exchange
A alternative route begins with epichlorohydrin (1-chloro-2,3-epoxypropane), which undergoes epoxide opening with alcohols in the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂). This step produces 3-alkoxy-2-hydroxy-1-chloropropanes, which are subsequently subjected to a Finkelstein reaction with sodium iodide (NaI) in acetonitrile to yield 3-alkoxy-2-hydroxy-1-iodopropanes.
Phosphonium Salt Formation
The iodinated intermediates react with triphenylphosphine in acetonitrile under reflux to form 3-alkoxy-2-hydroxypropyltriphenylphosphonium iodides. While this method primarily targets iodide derivatives, substituting NaI with sodium chloride (NaCl) in the Finkelstein step could theoretically yield the chloride analogue, though this adaptation requires further validation.
Challenges and Modifications
This route’s complexity lies in controlling stereochemistry during epoxide opening, as BF₃·OEt₂ can induce racemization. Catalytic amounts of crown ethers (e.g., dibenzo-18-crown-6) improve iodide substitution efficiency, but their cost limits industrial feasibility.
Alternative Synthetic Approaches
Recrystallization and Purification
Crude 3-chloro-2-oxopropyl triphenylphosphonium chloride often contains residual PPh₃ and byproducts. Recrystallization from chloroform/benzene/petroleum ether (60–80°C) effectively removes impurities, as evidenced by NMR and HPLC analyses. The purified product exhibits a melting point of 243–245°C, consistent with literature values.
Comparative Analysis of Methods
Efficiency and Yield Considerations
The direct alkylation method outperforms epichlorohydrin-based routes in yield (80–85% vs. 60–70%) but requires stringent temperature control. Industrial scales favor continuous flow systems for direct alkylation, whereas batch reactors remain standard for multi-step syntheses.
Industrial Scalability
Economic factors heavily influence method selection. Triphenylphosphine’s high cost drives efforts to optimize stoichiometry, with a 1:1 molar ratio of PPh₃ to (E)-1,4-dichlorobut-3-en-2-one proving optimal. Byproduct recycling, such as recovering unreacted PPh₃ via column chromatography, further enhances cost-effectiveness.
Chemical Reactions Analysis
3-Chloro-2-oxopropyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can also participate in addition reactions, particularly with compounds containing multiple bonds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthetic Organic Chemistry
This compound serves as a critical reagent in organic synthesis, facilitating the creation of complex molecules. Its utility in reactions such as the Wittig reaction allows for the formation of alkenes from aldehydes or ketones, enhancing synthetic pathways in organic chemistry.
| Application | Description |
|---|---|
| Wittig Reactions | Converts carbonyl compounds into alkenes. |
| Dehydrochlorination | Removal of HCl from alkyl halides to form alkenes. |
| Alkylation | Introduction of alkyl groups into various substrates. |
Pharmaceutical Development
3-Chloro-2-oxopropyl triphenylphosphonium chloride plays a significant role in drug formulation, particularly in developing phosphonium-based compounds that exhibit biological activity. These compounds are crucial for creating targeted therapies in cancer treatment and other diseases.
- Case Study : Research has shown that phosphonium salts can enhance drug delivery to mitochondria, which is vital for targeting metabolic disorders and certain types of cancer . The ability of these compounds to penetrate biological membranes allows them to accumulate in cells with high membrane potentials, making them effective for mitochondrial-targeted therapies.
Material Science
In material science, this compound is utilized for synthesizing advanced materials, including polymers and nanomaterials. These materials are essential for applications in electronics and coatings due to their unique properties.
| Material Type | Application |
|---|---|
| Polymers | Used in creating conductive polymers for electronic devices. |
| Nanomaterials | Enhances properties such as conductivity and strength in composite materials. |
Biochemical Research
The compound is employed in biochemical studies related to cell signaling and metabolic pathways. It aids researchers in understanding cellular mechanisms and developing targeted therapies for various diseases.
- Research Insight : Studies indicate that phosphonium salts can influence cellular metabolism and signaling pathways, providing insights into cancer biology and potential therapeutic targets .
Environmental Chemistry
3-Chloro-2-oxopropyl triphenylphosphonium chloride contributes to environmentally friendly chemical processes. Its applications include developing sustainable practices in chemical manufacturing, reducing waste, and improving reaction efficiencies.
Mechanism of Action
The mechanism of action of 3-Chloro-2-oxopropyl triphenylphosphonium chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Chloro-2-oxopropyl triphenylphosphonium chloride
- Molecular Formula : C₂₁H₁₉Cl₂OP
- Molecular Weight : 389.25 g/mol
- CAS Number : 78114-46-2 (primary) , with alternative references to 13605-65-7 .
- Structure : Features a triphenylphosphonium core linked to a 3-chloro-2-oxopropyl group (Cl–CH₂–C(=O)–CH₂–P⁺Ph₃·Cl⁻) .
Applications :
This compound is widely used as a Wittig reagent in organic synthesis to generate alkenes . It is also employed in the production of agrochemicals, pharmaceuticals, and specialty polymers . Its high purity (≥99%) and industrial availability make it a staple in synthetic chemistry .
Comparison with Similar Triphenylphosphonium Derivatives
The following table compares 3-chloro-2-oxopropyl triphenylphosphonium chloride with structurally related phosphonium salts, highlighting key differences in substituents, reactivity, and applications:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Reactivity :
- 3-Chloro-2-oxopropyl Group : The chloro and ketone groups in 3-chloro-2-oxopropyl triphenylphosphonium chloride create a polarized ylide , favoring reactions with aldehydes to form α,β-unsaturated ketones .
- Aromatic vs. Aliphatic Substituents : Compounds like triphenyl (4-chlorobenzyl)phosphonium chloride exhibit enhanced thermal stability due to aromatic delocalization, making them suitable for high-temperature reactions .
Counterion Influence :
- Chloride vs. Bromide : Bromide salts (e.g., cinnamyltriphenylphosphonium bromide ) generally exhibit higher solubility in aqueous media compared to chloride analogs, broadening their utility in biphasic systems .
Electronic and Steric Effects :
- Ethoxycarbonylmethyl Group : The electron-withdrawing nature of the ethoxycarbonyl group in 17577-28-5 reduces ylide nucleophilicity, favoring selective reactions with strong electrophiles .
- Cinnamyl Group : The conjugated double bond in 7310-74-9 enables stereoselective alkene formation, critical in natural product synthesis .
Pharmaceutical Relevance :
- Antioxidant Derivatives : Compounds like (3-chlorobenzyl)triphenylphosphonium chloride are explored for mitochondrial-targeted antioxidant therapies due to their amphiphilic properties .
Industrial and Research Implications
Biological Activity
3-Chloro-2-oxopropyl triphenylphosphonium chloride (CAS No. 78114-46-2) is a phosphonium salt that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a triphenylphosphonium moiety that can influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of 3-Chloro-2-oxopropyl triphenylphosphonium chloride is primarily attributed to its interaction with cellular membranes and mitochondrial functions. The triphenylphosphonium group allows for selective accumulation in mitochondria due to the negative membrane potential, which can lead to:
- Inhibition of Mitochondrial Respiration : The compound may disrupt ATP production by inhibiting key components of the electron transport chain.
- Induction of Apoptosis : By affecting mitochondrial integrity, it can trigger apoptotic pathways in cancer cells .
- Reactive Oxygen Species (ROS) Generation : It may lead to increased ROS levels, contributing to oxidative stress and cell death .
Anticancer Activity
Research indicates that 3-Chloro-2-oxopropyl triphenylphosphonium chloride exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells, including breast and prostate cancer lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 5.0 | Induction of apoptosis through mitochondrial dysfunction |
| DU-145 (prostate) | 4.5 | Increased ROS generation leading to cell death |
| H292 (lung) | 6.0 | Disruption of mitochondrial function |
Neuroprotective Effects
In addition to its anticancer properties, studies have suggested potential neuroprotective effects of this compound. It has been observed to mitigate neuronal cell death in models of neurodegenerative diseases by reducing oxidative stress .
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with 3-Chloro-2-oxopropyl triphenylphosphonium chloride resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Neuroprotection in Ischemia : A model of ischemic injury demonstrated that pre-treatment with this compound reduced neuronal loss and improved functional recovery, suggesting its potential as a therapeutic agent for stroke .
Safety and Toxicity
While the compound exhibits promising biological activity, safety assessments indicate potential skin and eye irritation upon contact . Thus, handling precautions are necessary when conducting experiments or developing formulations involving this compound.
Q & A
Q. How can researchers optimize reaction conditions for synthesizing 3-chloro-2-oxopropyl triphenylphosphonium chloride?
Methodological Answer:
- Key Parameters : Reaction temperature (typically 0–5°C for chlorination steps), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of triphenylphosphine to chloro-oxo precursors. Excess triphenylphosphine (1.2–1.5 equiv.) ensures complete formation of the phosphonium intermediate .
- Purification : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (10–30%) is recommended to isolate the product from unreacted phosphine or oxidizing agents .
Q. What purification methods are most effective for isolating 3-chloro-2-oxopropyl triphenylphosphonium chloride from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use dichloromethane and water to separate hydrophilic byproducts (e.g., HCl).
- Crystallization : Recrystallize from ethanol or acetone at low temperatures (−20°C) to enhance purity (>98%) .
- Avoid Incompatible Materials : Strong oxidizing agents (e.g., peroxides) must be excluded during purification to prevent decomposition .
Q. How stable is 3-chloro-2-oxopropyl triphenylphosphonium chloride under varying storage conditions?
Methodological Answer:
- Stability : Stable at −20°C in inert atmospheres (argon or nitrogen) for >12 months. At room temperature, degradation occurs within weeks, releasing HCl gas .
- Decomposition Products : Thermal decomposition (>150°C) generates carbon oxides, phosphorus oxides, and hydrogen chloride, necessitating fume hood use during handling .
Advanced Research Questions
Q. What computational methods can elucidate the reaction mechanism of 3-chloro-2-oxopropyl triphenylphosphonium chloride in Wittig-like reactions?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and intermediates in ylide formation .
- Pathway Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates at varying temperatures) to validate mechanistic hypotheses .
Q. How can researchers resolve contradictions in reported toxicity data for phosphonium salts like 3-chloro-2-oxopropyl triphenylphosphonium chloride?
Methodological Answer:
Q. What strategies mitigate hazardous byproducts during large-scale synthesis of 3-chloro-2-oxopropyl triphenylphosphonium chloride?
Methodological Answer:
- Inert Gas Purging : Replace air with nitrogen to suppress oxidation of triphenylphosphine to triphenylphosphine oxide .
- Scavenger Systems : Add molecular sieves or activated carbon to adsorb HCl gas during reaction .
Q. How does reactor design influence the scalability of 3-chloro-2-oxopropyl triphenylphosphonium chloride synthesis?
Methodological Answer:
Q. What alternative synthetic routes exist for generating ylides from 3-chloro-2-oxopropyl triphenylphosphonium chloride?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves ylide selectivity .
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to accelerate ylide formation in biphasic systems .
Safety and Handling Protocols
Q. What safety protocols are critical when handling 3-chloro-2-oxopropyl triphenylphosphonium chloride in aqueous environments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and fume hoods are mandatory .
- Spill Management : Absorb with diatomaceous earth or vermiculite to prevent groundwater contamination .
Q. How can researchers characterize the spectroscopic properties of 3-chloro-2-oxopropyl triphenylphosphonium chloride for structural confirmation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
